molecular formula C7H11NO4 B1382022 2-[(1-Acetylazetidin-3-yl)oxy]acetic acid CAS No. 1781792-63-9

2-[(1-Acetylazetidin-3-yl)oxy]acetic acid

Cat. No.: B1382022
CAS No.: 1781792-63-9
M. Wt: 173.17 g/mol
InChI Key: CDSKFICLVMNVMI-UHFFFAOYSA-N
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Description

2-[(1-Acetylazetidin-3-yl)oxy]acetic acid is a small organic molecule characterized by a four-membered azetidine ring substituted with an acetyl group at the 1-position and an acetic acid moiety linked via an ether oxygen at the 3-position. The acetyl group may enhance metabolic stability, while the acetic acid moiety could improve solubility or enable conjugation with other molecules.

Properties

IUPAC Name

2-(1-acetylazetidin-3-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-5(9)8-2-6(3-8)12-4-7(10)11/h6H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSKFICLVMNVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Acetylazetidin-3-yl)oxy]acetic acid typically involves the reaction of azetidine with acetic anhydride to form 1-acetylazetidine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Acetylazetidin-3-yl)oxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Acetylazetidin-3-yl)oxy]acetic acid is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for synthesizing complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a precursor for developing pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-Acetylazetidin-3-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound can influence metabolic pathways and cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural motifs are compared to analogous molecules below:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Structural Features Notable Properties
2-[(1-Acetylazetidin-3-yl)oxy]acetic acid C₇H₁₁NO₄ 173.17 Acetylated azetidine, acetic acid Hypothetical: Enhanced stability due to acetyl group
2-(3-Oxo-1,2-benzothiazol-2-yl)acetic acid C₉H₇NO₃S 209.22 Benzothiazolone, acetic acid Antibacterial/antifungal activity
[(3,5,6-Trichloro-2-pyridinyl)oxy]acetic acid (Triclopyr) C₇H₄Cl₃NO₃ 256.47 Trichloropyridinyl, acetic acid Herbicidal activity
2-(3-Aminooxetan-3-yl)acetic acid C₅H₉NO₃ 131.13 Aminooxetane, acetic acid Biochemical research applications

Key Observations:

  • Ring Systems: The azetidine (4-membered) and oxetane (4-membered) rings contrast with the 6-membered pyridinyl (Triclopyr) and fused benzothiazolone systems.
  • Substituents: The acetyl group in the target compound may reduce ring strain compared to unsubstituted azetidines, enhancing stability. In contrast, the amino group in 2-(3-aminooxetan-3-yl)acetic acid introduces basicity, affecting solubility and hydrogen-bonding capacity .

Reactivity Considerations :

  • The azetidine’s ring strain may facilitate ring-opening reactions under acidic or nucleophilic conditions, unlike the more stable pyridinyl or benzothiazolone systems.
  • The acetyl group could sterically hinder reactions at the azetidine nitrogen, contrasting with unsubstituted azetidines.

Discussion :

  • Bioactivity: Benzothiazolone derivatives exhibit antimicrobial activity due to sulfur and ketone groups, which may disrupt microbial membranes. The target compound’s acetylazetidine group could similarly interact with biological targets but with unknown specificity .
  • Solubility: The acetic acid moiety enhances water solubility, but aromatic/chlorinated groups in Triclopyr and benzothiazolone reduce it.

Analytical Characterization

  • Crystallography: Benzothiazolone and aminooxetane analogs were analyzed using SHELX software (). The target compound’s crystal structure could similarly be resolved via SHELXL, with hydrogen-bonding patterns (e.g., O—H⋯O) likely observed .
  • Spectroscopy : IR and NMR data for related compounds (e.g., ) suggest characteristic peaks for acetic acid (COOH ~1700 cm⁻¹) and azetidine (C-N ~1250 cm⁻¹).

Biological Activity

2-[(1-Acetylazetidin-3-yl)oxy]acetic acid, with the molecular formula C₇H₉N O₃ and CAS number 1781792-63-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, interaction with biological macromolecules, and applications in drug development.

Chemical Structure and Properties

The compound features an azetidine ring linked to an acetic acid derivative through an ether bond. This unique structure may enhance its reactivity and biological profile. The presence of both acetyl and carboxylic functionalities is significant for its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Horner–Wadsworth–Emmons Reaction : This reaction is used to obtain the starting material (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one.
  • Aza-Michael Addition : Following the Horner reaction, this step introduces NH-heterocycles to yield functionalized azetidines.
  • Cross-Coupling Reactions : Techniques such as Suzuki–Miyaura cross-coupling allow for the diversification of the azetidine derivatives.

These methods require precise control over reaction conditions to optimize yield and purity.

Biological Activity

Preliminary studies indicate that this compound may exhibit several pharmacological properties:

  • Interaction with Biological Macromolecules : Interaction studies suggest that the compound can bind to proteins and nucleic acids, potentially influencing their functions.
  • Potential Pharmacological Applications :
    • Targeted Protein Degradation : The compound can serve as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development, which is crucial for targeted protein degradation.
    • Synthesis of Heterocyclic Amino Acids : It is used in synthesizing new heterocyclic amino acid derivatives, which could have various therapeutic applications .

The mechanism by which this compound exerts its biological effects is not fully elucidated but likely involves:

  • Binding Affinity : The azetidine ring may enhance binding affinity to specific enzymes or receptors, leading to altered biological responses.
  • Regulation of Metabolic Pathways : Compounds similar to this one have been shown to activate AMPK (5' adenosine monophosphate-activated protein kinase), a key regulator in metabolic pathways associated with diabetes and obesity .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-AcetylazetidineAcetylated azetidineBasic structure similar; lacks carboxylic acid
2-(Hydroxyethyl)azetidineHydroxyethyl substituentExhibits different solubility properties
3-(Azetidin-3-yloxy)propanoic acidPropanoic acid derivativeAlters biological activity due to chain length

The combination of azetidine with both acetyl and carboxylic functionalities in this compound may enhance its reactivity compared to these similar compounds.

Case Studies

Research into the biological activity of related compounds has shown promising results:

  • Diabetes Treatment : Compounds activating AMPK have demonstrated protective effects against diabetic nephropathy in rodent models .
  • Cancer Research : Investigations into PROTACs have highlighted their potential in targeting specific cancer-related proteins, suggesting that this compound could play a role in cancer therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(1-Acetylazetidin-3-yl)oxy]acetic acid
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2-[(1-Acetylazetidin-3-yl)oxy]acetic acid

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